molecular formula C18H23ClN2OS B588490 rac Normepromazine Hydrochloride CAS No. 1246814-56-1

rac Normepromazine Hydrochloride

Cat. No.: B588490
CAS No.: 1246814-56-1
M. Wt: 350.905
InChI Key: QQSHLCFVEORDPG-UHFFFAOYSA-N
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Description

rac Normepromazine Hydrochloride is a phenothiazine derivative used primarily as an antipsychotic medication. It is a potent dopamine receptor antagonist and is employed in the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and anxiety. The compound is identified by the CAS number 1246814-56-1 and has a molecular formula of C18H22ClN2OS .

Preparation Methods

Synthetic Routes and Reaction Conditions

rac Normepromazine Hydrochloride is synthesized through a series of chemical reactions involving phenothiazine derivatives. The synthetic route typically involves the alkylation of phenothiazine with appropriate alkyl halides under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is often subjected to purification techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

rac Normepromazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .

Scientific Research Applications

rac Normepromazine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving neurotransmitter pathways and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders and its pharmacokinetic properties.

    Industry: Utilized in the development of new antipsychotic medications and as a reference standard in pharmaceutical quality control

Mechanism of Action

rac Normepromazine Hydrochloride exerts its effects primarily by antagonizing dopamine receptors, particularly types 1, 2, and 4. It also interacts with serotonin receptors (5-HT2A and 5-HT2C), muscarinic receptors (M1-M5), alpha-adrenergic receptors (alpha1), and histamine receptors (H1). These interactions result in the modulation of neurotransmitter activity, leading to its antipsychotic and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Promazine: A phenothiazine used to manage schizophrenia with less antipsychotic activity compared to rac Normepromazine Hydrochloride.

Uniqueness

This compound is unique due to its specific receptor binding profile and its efficacy in treating a broader range of psychiatric disorders. Its molecular structure allows for more potent dopamine receptor antagonism, making it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSHLCFVEORDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246814-56-1
Record name 10H-Phenothiazine-10-propanamine, 2-methoxy-N,β-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246814-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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